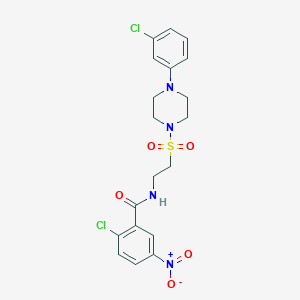
(4-Chlorobenzyl)triethoxysilane
Vue d'ensemble
Description
(4-Chlorobenzyl)triethoxysilane is an organosilicon compound characterized by the presence of a 4-chlorobenzyl group attached to a triethoxysilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)triethoxysilane typically involves the reaction of 4-chlorobenzyl chloride with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the 4-chlorobenzyl chloride is reacted with triethoxysilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and conversion rates. Catalysts such as platinum or palladium are commonly used to facilitate the hydrosilylation process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorobenzyl)triethoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The triethoxysilane moiety can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis and Condensation: These reactions are often carried out in the presence of water or moisture, with acidic or basic catalysts to accelerate the process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, such as (4-aminobenzyl)triethoxysilane or (4-thiolbenzyl)triethoxysilane.
Hydrolysis and Condensation: The major products are silanols and siloxane polymers.
Applications De Recherche Scientifique
(4-Chlorobenzyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds.
Biology: It is used in the modification of biomolecules and surfaces for biological assays and diagnostics.
Industry: It is used in the production of coatings, adhesives, and sealants, as well as in the modification of surfaces to enhance their properties.
Mécanisme D'action
The mechanism of action of (4-Chlorobenzyl)triethoxysilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The triethoxysilane moiety can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of catalysts, such as platinum or palladium, which activate the silicon-hydrogen bond and promote the addition of the 4-chlorobenzyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacking the 4-chlorobenzyl group.
(4-Chlorophenyl)triethoxysilane: Similar to (4-Chlorobenzyl)triethoxysilane but with a phenyl group instead of a benzyl group.
(4-Methylbenzyl)triethoxysilane: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and properties. The chlorine atom can participate in substitution reactions, allowing for further functionalization of the compound. Additionally, the triethoxysilane moiety provides the ability to form silicon-carbon bonds and undergo hydrolysis and condensation reactions, making it a versatile reagent in various applications.
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKRHCXBBLINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC1=CC=C(C=C1)Cl)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClO3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266815 | |
| Record name | 1-Chloro-4-[(triethoxysilyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.84 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21700-75-4 | |
| Record name | 1-Chloro-4-[(triethoxysilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21700-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-[(triethoxysilyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)





![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)



![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)

